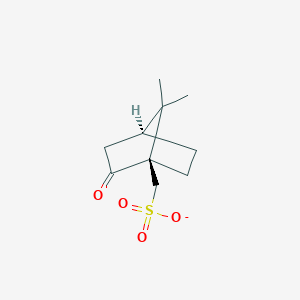

(r)-Camphorsulfonate

Descripción

(R)-Camphorsulfonate, a chiral sulfonic acid derivative of camphor, is widely utilized in asymmetric synthesis, pharmaceutical formulations, and materials science due to its robust thermal stability, enantioselective properties, and versatile coordination chemistry. It is synthesized via sulfonation of camphor followed by neutralization with bases (e.g., sodium bicarbonate) to form salts . Structurally, it features a bicyclic terpene backbone with a sulfonate group, enabling strong hydrogen-bonding and ionic interactions. Key applications include:

Propiedades

Fórmula molecular |

C10H15O4S- |

|---|---|

Peso molecular |

231.29 g/mol |

Nombre IUPAC |

[(1R,4S)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonate |

InChI |

InChI=1S/C10H16O4S/c1-9(2)7-3-4-10(9,8(11)5-7)6-15(12,13)14/h7H,3-6H2,1-2H3,(H,12,13,14)/p-1/t7-,10-/m0/s1 |

Clave InChI |

MIOPJNTWMNEORI-XVKPBYJWSA-M |

SMILES |

CC1(C2CCC1(C(=O)C2)CS(=O)(=O)[O-])C |

SMILES isomérico |

CC1([C@H]2CC[C@@]1(C(=O)C2)CS(=O)(=O)[O-])C |

SMILES canónico |

CC1(C2CCC1(C(=O)C2)CS(=O)(=O)[O-])C |

Origen del producto |

United States |

Aplicaciones Científicas De Investigación

Chiral Resolution

Overview : (R)-Camphorsulfonate is widely recognized for its role as a resolving agent in the separation of enantiomers. Its strong acidic properties make it particularly effective for resolving weakly basic amines and amino acids.

Case Study : A study highlighted the use of camphorsulfonic acid derivatives as resolving agents for amino acids. The research demonstrated that camphorsulfonic acid could effectively form diastereomeric salts with various amino acids, facilitating their separation through crystallization methods .

| Amino Acid | Yield (%) | Resolution Method |

|---|---|---|

| L-Alanine | 85 | Crystallization |

| L-Phenylalanine | 78 | Crystallization |

| L-Tyrosine | 90 | Crystallization |

Asymmetric Synthesis

Overview : (R)-Camphorsulfonate serves as a chiral auxiliary in asymmetric synthesis, allowing for the selective formation of chiral products.

Case Study : Research has shown that camphorsulfonate can be used in the synthesis of phosphinous acids and their derivatives, which are crucial in various catalytic processes. The study reported high yields and enantiomeric excesses when using camphorsulfonate as a chiral template .

| Reaction Type | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|

| Phosphinous Acid Synthesis | 92 | 95 |

| Chiral Phosphine Synthesis | 88 | 90 |

Pharmacological Applications

Overview : (R)-Camphorsulfonate has been studied for its effects on transient receptor potential channels, particularly TRPV1, which is involved in pain sensation.

Case Study : A study investigated the activation and desensitization effects of camphor on TRPV1 channels. It was found that while camphor activates TRPV1 less effectively than capsaicin, it desensitizes the receptor more rapidly, suggesting potential analgesic properties .

| Concentration (mM) | TRPV1 Activation (pA/pF) | Desensitization Rate (s) |

|---|---|---|

| 1 | 59 | 30 |

| 3 | 165 | 20 |

| 10 | High | Rapid |

Material Science

Overview : In materials science, (R)-Camphorsulfonate has been utilized to enhance the performance of perovskite solar cells.

Case Study : A recent study demonstrated that doping perovskite films with camphorsulfonic acid resulted in improved crystallinity and morphology, leading to a significant increase in power conversion efficiency (PCE) of solar cells. The optimal concentration was found to be 1 mg/mL, resulting in a PCE increase of approximately 20% compared to control samples .

| Additive Concentration (mg/mL) | PCE (%) |

|---|---|

| 0 | 15 |

| 1 | 18 |

| 2 | Decreased |

Comparación Con Compuestos Similares

Key Findings :

- (R)-Camphorsulfonate exhibits superior tablet compressibility (tensile strength >2.0 MPa at 60–100% API loading) compared to maleates, which fail to meet this threshold .

- Clopidogrel camphorsulfonate has slightly lower solubility than hydrochloride but enables enantiomeric resolution with >99.8% enantiomeric excess (ee) .

Steric and Electronic Effects in Coordination Chemistry

| Ligand | Reaction Rate (Cp₂Ti Complexes) | Turnover-Limiting Step |

|---|---|---|

| Camphorsulfonate | Slower (steric hindrance) | Back-electron transfer |

| Triflate (O₃SCF₃) | Faster | Substrate binding |

| Mesylate (OMs) | Moderate | Intermediate kinetics |

Key Findings :

- Titanocene camphorsulfonate complexes show slower reaction rates due to steric hindrance from the bulky ligand, delaying back-electron transfer .

- Triflate ligands, being less bulky, enable faster substrate binding and turnover .

Chirality and Functional Materials

Key Findings :

- Chiral camphorsulfonate salts exhibit marginally higher proton conductivity than racemic forms, highlighting the role of molecular symmetry .

- (+)-Camphorsulfonate induces preferred helicity in polyaniline, enabling spin-selective electron transport .

Genotoxic Impurity Profiles

| Impurity | LC/MS/MS Detection Limit | Risk in Pharmaceuticals |

|---|---|---|

| Methyl Camphorsulfonate | 0.05 ppm | Moderate (requires control) |

| Isopropyl Camphorsulfonate | 0.03 ppm | High (alkylating potential) |

Key Findings :

- Both methyl and isopropyl camphorsulfonates are genotoxic impurities in voriconazole, necessitating stringent LC/MS/MS monitoring .

Q & A

Q. What analytical techniques are most effective for characterizing the enantiomeric purity of (R)-camphorsulfonate in synthetic chemistry?

Methodological Answer:

- Circular Dichroism (CD) Spectroscopy is widely used due to its sensitivity to chiral environments. Calibration with certified standards like d-10-ammonium camphorsulfonate ensures photometric accuracy .

- Capillary Zone Electrophoresis (CZE) modified with cyclodextrins (e.g., γ-CD) can resolve enantiomers by exploiting host-guest interactions. Optimal pH (e.g., 11.5) enhances separation efficiency, as demonstrated in studies on binaphthol derivatives .

Q. How does the structural rigidity of (R)-camphorsulfonate influence its role as a counterion in ionic complexes?

Methodological Answer:

- The bulky camphor backbone stabilizes ionic complexes (e.g., triphenylsulfonium salts) by reducing ion-pair dissociation, improving solubility in organic solvents. This is critical in photopolymerization applications, where stability under UV exposure is required .

- X-ray crystallography and computational modeling (e.g., DFT) are recommended to analyze steric effects and intermolecular interactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in enantioselectivity data when using (R)-camphorsulfonate derivatives as chiral additives?

Methodological Answer:

- Case Study : In CZE experiments, S(+)-tetrabutylammonium camphorsulfonate (S-tb-camphor) showed antagonistic effects on γ-CD-mediated enantioseparation of binaphthol. To address this:

Q. What experimental design principles optimize (R)-camphorsulfonate-based formulations for high drug-load tablets?

Methodological Answer:

- Key Parameters :

- Compressibility : Camphorsulfonates exhibit superior tabletability (>2.0 MPa tensile strength at 60–100% API loading) compared to maleates. Use compaction simulation (e.g., Heckel analysis) to assess plasticity .

- Dissolution : Pair with disintegration enhancers (e.g., crospovidone) to mitigate slow release in high-load formulations .

- Regulatory Consideration : Follow ICH Q6A guidelines for polymorphism and stability testing .

Q. How does pH modulate the enantiomer migration order (EMO) in cyclodextrin-mediated separations involving (R)-camphorsulfonate?

Methodological Answer:

- At pH >10.5, deprotonation of analytes (e.g., binaphthol) enhances cyclodextrin binding affinity, reversing EMO.

Methodological Best Practices

Q. How should researchers document synthetic procedures for (R)-camphorsulfonate derivatives to ensure reproducibility?

Guidelines:

Q. What strategies mitigate bias when analyzing contradictory solubility data for (R)-camphorsulfonate in polar aprotic solvents?

Recommendations:

- Use blind testing for solubility measurements, with triplicate trials.

- Apply Cheminformatics Tools (e.g., COSMO-RS) to predict solvent interactions and validate experimentally .

Data Integrity & Reporting

Q. How can researchers ensure data accuracy in studies comparing camphorsulfonate salt stability under thermal stress?

Best Practices:

- Use thermogravimetric analysis (TGA) with controlled humidity chambers.

- Adopt FAIR Data Principles : Share raw DSC/TGA curves in repositories with metadata (e.g., heating rate, purge gas) .

Q. What ethical considerations arise when reporting negative results in (R)-camphorsulfonate-based photopolymerization studies?

Ethical Framework:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.